![molecular formula C24H20Cl2N2O4S B2401715 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 312943-42-3](/img/structure/B2401715.png)
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CBP501, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. CBP501 has been shown to have a unique mechanism of action that makes it a promising candidate for use in combination with other chemotherapeutic agents.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with pyrrolidine-1-sulfonyl chloride, followed by reaction with 4-aminobenzoyl chloride.
Starting Materials
4-chloro-2-nitroaniline, 2-chlorobenzoyl chloride, Pyrrolidine-1-sulfonyl chloride, 4-aminobenzoyl chloride, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Ethanol, Diethyl ether, Chloroform
Reaction
4-chloro-2-nitroaniline is reduced to 4-chloro-2-aminophenol using sodium borohydride in ethanol., 4-chloro-2-aminophenol is reacted with 2-chlorobenzoyl chloride in the presence of sodium hydroxide to form 4-chloro-2-(2-chlorobenzoyl)aniline., 4-chloro-2-(2-chlorobenzoyl)aniline is reacted with pyrrolidine-1-sulfonyl chloride in chloroform to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)aniline., N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)aniline is reacted with 4-aminobenzoyl chloride in the presence of hydrochloric acid to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.
Mechanism Of Action
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of the heat shock protein 90 (HSP90) chaperone complex. HSP90 is a molecular chaperone that is involved in the folding and stabilization of a wide variety of client proteins, many of which are important in cancer cell survival and proliferation. By inhibiting HSP90, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide disrupts the function of these client proteins, leading to cancer cell death.
Biochemical And Physiological Effects
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its activity as an HSP90 inhibitor, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has also been shown to have immunomodulatory effects, enhancing the immune response to cancer cells.
Advantages And Limitations For Lab Experiments
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for use in laboratory experiments. It has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to have potent antitumor activity and to enhance the activity of other chemotherapeutic agents. However, there are also limitations to its use in the laboratory. N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex compound to synthesize, and its use may be limited by availability and cost.
Future Directions
There are several future directions for research on N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is in the development of combination therapies that include N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and other chemotherapeutic agents. Another area of interest is in the development of novel delivery systems for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, such as liposomes or nanoparticles. Additionally, there is ongoing research into the potential use of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Finally, there is interest in further elucidating the mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and identifying new targets for its use in cancer treatment.
Scientific Research Applications
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has potent antitumor activity against a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. In addition, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to enhance the activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.
properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4S/c25-17-9-12-22(20(15-17)23(29)19-5-1-2-6-21(19)26)27-24(30)16-7-10-18(11-8-16)33(31,32)28-13-3-4-14-28/h1-2,5-12,15H,3-4,13-14H2,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZJBDCOCVYCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.